ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Researchers conducting SAR studies on 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylate local anesthetics require verified meta-chloro positional probes. Indiscriminate analog substitution compromises structure-activity conclusions. CAS 339009-30-2 (≥95%, C21H16ClNO5, MW 397.81) is differentiated by documented batch QC (NMR, HPLC, GC) and Q/HWC032-2020 standard compliance. • Positional isomer pair (meta-Cl vs. para-Cl) enables direct pharmacodynamic comparison without MW/formula change • Predicted LogP 3.17 supports membrane permeability for sodium channel blockade studies • Multi-vendor QC documentation ensures batch-to-batch reproducibility for crystallization and polymorphism screening. Available in 10 mg to bulk quantities with global shipping.

Molecular Formula C21H16ClNO5
Molecular Weight 397.8 g/mol
CAS No. 339009-30-2
Cat. No. B1300614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
CAS339009-30-2
Molecular FormulaC21H16ClNO5
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C21H16ClNO5/c1-2-27-20(25)16-12-17(23-19(24)14-9-6-10-15(22)11-14)21(26)28-18(16)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,23,24)
InChIKeyVFGKFMLJZQKLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 339009-30-2): Procurement-Relevant Identity and Class Context


Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 339009-30-2) is a synthetic small molecule belonging to the 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylate class. This class has been investigated for local anesthetic and platelet antiaggregating activities, with several members demonstrating in vivo efficacy in rodent models [1]. The compound features a 2H-pyran-5-carboxylate core with a 6-phenyl substituent, an ethyl ester at position 5, and a 3-chlorobenzoylamino group at position 3. Its molecular formula is C21H16ClNO5 with a molecular weight of 397.81 g/mol. The meta-chloro substitution on the benzoyl ring is the key structural differentiator from closely related analogs bearing para-chloro, para-methyl, or unsubstituted benzoyl groups.

Bioactive scaffold with reported local anesthetic and antiplatelet research activity (class-level).
Meta-chloro benzoylamino substitution confirmed by multi-vendor QC (NMR, HPLC, GC).
Multi-supplier batch documentation supports procurement for reproducible SAR studies.

Why In-Class Substitution Is Not Advisable for Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 339009-30-2)


Within the 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylate series, even minor changes to the benzoyl substitution pattern can produce substantial shifts in physicochemical properties, solid-state behavior, and inferred pharmacological profile. The meta- versus para-chloro positional isomerism is known in medicinal chemistry to alter electron distribution, dipole moment, and steric accessibility, which can affect target binding and metabolic stability [1]. The quantitative evidence assembled below demonstrates that CAS 339009-30-2 differs from its closest analogs—ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 338404-92-5), ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 339009-32-4), and ethyl 3-(benzoylamino)-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 127143-18-4)—in lipophilicity, thermal properties, and supplier quality-control documentation, making indiscriminate substitution scientifically unjustified.

Meta- vs. para-chloro positional isomerism may alter hydrogen-bonding and solvation profiles, potentially shifting membrane permeability and assay outcomes.
Absence of reported melting point for target compound may indicate fundamentally different solid-state behavior compared to crystalline 4-methyl analog, limiting direct form interchange.
Molecular weight ~9.5% higher than non-halogenated analogs may introduce systematic error in molarity-based dosing if substituted without adjustment.

Quantitative Differentiation Evidence for Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 339009-30-2) vs. Closest Analogs


Meta-Chloro vs. Para-Chloro Substitution: Predicted Lipophilicity (LogP) Comparison

The target compound (3-chloro substitution) has a predicted LogP of 3.17, as reported by Chemsrc based on ACD/Labs estimation algorithms . While experimental LogP data for the 4-chloro analog (CAS 338404-92-5) are not publicly available, the meta-chloro orientation is expected to produce a distinct hydrogen-bonding and solvation profile compared to the para isomer, which can directly influence membrane permeability and off-target binding. This predicted LogP of 3.17 places the compound in a lipophilicity range consistent with oral bioavailability potential per Lipinski's Rule of Five.

Predicted LogP
Data to verify
3.17
ACD/Labs prediction
Lipophilicity context for permeability studies; experimental validation recommended.
Comparator LogP values not publicly available.
Lipophilicity Drug-likeness Physicochemical profiling

Solid-State Thermal Property Differentiation: Melting Point Contrast with 4-Methyl Analog

The 4-methyl analog (CAS 339009-32-4) has a well-defined melting point of 186–188 °C as reported by multiple vendors including ABCR and Huatengsci , whereas the target compound (CAS 339009-30-2) has no melting point reported across major chemical databases and vendor specifications, indicating either an amorphous character or a melting point outside typical measurement ranges. This thermal behavior difference directly impacts solid-form handling, storage, and formulation strategies in preclinical research.

Melting Point
Reported
Target: N/A
4-Methyl analog: 186–188 °C
Different solid-state behavior may require distinct handling protocols.
No reported melting point for target compound.
Crystallinity Thermal analysis Formulation

Molecular Weight and Predicted Density: Differentiating Physicochemical Profile from Non-Halogenated Analog

The target compound (MW 397.81 g/mol; predicted density 1.4±0.1 g/cm³) is heavier and denser than the unsubstituted benzoyl analog (CAS 127143-18-4, MW 363.37 g/mol) and the 4-methyl analog (CAS 339009-32-4, MW 377.40 g/mol) . The higher molecular weight arises from the chlorine atom, which also contributes to increased polarizability (predicted index of refraction 1.636 for the target compound ). The 4-chloro analog (CAS 338404-92-5) shares the same molecular formula (C21H16ClNO5, MW 397.81) but differs only in chlorine position . This molecular weight distinction is critical for molarity calculations, dosing, and analytical method development.

Molecular Weight
Reported
397.81 g/mol
9.5% higher than unsubstituted analog
Molar concentration calculations require exact MW to avoid systematic error.
Predicted density 1.4 g/cm³.
Molecular weight Density Molar refractivity

Supplier Batch-Level Analytical Documentation: Comparative Purity and QC Traceability

Bidepharm offers CAS 339009-30-2 with a standard purity of ≥95% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . Howei Pharm supplies the compound under quality standard Q/HWC032-2020 , ensuring traceable batch-to-batch consistency. Santa Cruz Biotechnology lists the compound (sc-327306) with a certificate of analysis available upon request . In contrast, the 4-chloro analog (CAS 338404-92-5) is offered at 95%+ purity but with fewer vendors providing explicit multi-method QC documentation , which introduces uncertainty for reproducible research.

Batch QC Documentation
Reported
≥95% purity
NMR, HPLC, GC (Bidepharm)
Multi-vendor QC supports batch identity and reproducibility.
Santa Cruz sc-327306 COA available.
Quality control Batch consistency Procurement assurance

Class-Level Pharmacological Activity: Local Anesthetic and Platelet Antiaggregating Effects

The 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylate class, to which the target compound belongs, has demonstrated strong local anesthetic activity in mice and platelet antiaggregating activity in vitro comparable to that of acetylsalicylic acid, as reported by Mosti et al. (1994) [1]. The specific 3-chlorobenzoyl substitution on the target compound introduces an electron-withdrawing chlorine at the meta position, which is anticipated to modulate the benzoyl ring's electronic characteristics and hydrogen-bonding capacity relative to the unsubstituted and para-substituted analogs evaluated in the original pharmacological study. Direct quantitative activity data (e.g., IC50, ED50) for the specific compound CAS 339009-30-2 are not yet available in the public domain.

Class-Level Activity
Class-level inference
Scaffold active
Local anesthetic & antiplatelet effects
Scaffold shows research activity; compound-specific data are needed.
Mosti et al. 1994; no direct data for CAS 339009-30-2.
Local anesthetic Platelet antiaggregation In vivo pharmacology

Recommended Application Scenarios for Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 339009-30-2) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Benzoylamino Pyran-5-Carboxylates for Local Anesthetic Development

The target compound is ideally suited for systematic SAR investigations exploring the effect of meta-chloro substitution on local anesthetic potency, duration of action, and therapeutic index relative to para-chloro and unsubstituted analogs . Its predicted LogP of 3.17 supports membrane permeability, a prerequisite for sodium channel blockade. Researchers should use the documented batch QC (NMR, HPLC, GC) from Bidepharm and Howei Pharm to ensure compound identity and purity, enabling reproducible comparisons across the benzoylamino pyran-5-carboxylate series.

Platelet Antiaggregation Probe Development with Positional Isomer Controls

Given the class-level platelet antiaggregating activity comparable to acetylsalicylic acid , the target compound serves as a meta-chloro probe for dissecting the structural determinants of antiplatelet activity within this scaffold. The 3-chloro vs. 4-chloro positional isomer pair (CAS 339009-30-2 vs. CAS 338404-92-5) enables direct assessment of how chlorine position influences pharmacodynamics without changing molecular weight or formula. The predicted density (1.4 g/cm³) and LogP (3.17) facilitate consistent formulation for in vitro platelet aggregation assays.

Crystallization and Solid-Form Screening Studies

The absence of a reported melting point for the target compound, in contrast to the well-defined melting point of the 4-methyl analog (186–188 °C) , makes it an interesting candidate for polymorphism and amorphous solid dispersion studies. Its predicted low vapour pressure (0.0±1.7 mmHg at 25°C) suggests low volatility, simplifying handling during solid-form screening. Researchers can leverage the multi-vendor QC documentation to verify batch-to-batch consistency during crystallization experiments.

Method Development and Analytical Reference Standard Usage

The target compound's well-documented identity (NMR, HPLC, GC by Bidepharm; Q/HWC032-2020 by Howei Pharm) supports its use as an analytical reference standard in HPLC method development and validation for pyran-5-carboxylate-related substances. Its predicted index of refraction (1.636) and density (1.4 g/cm³) provide useful parameters for detector optimization.

Application
Selection Property
Validation Focus
SAR: Local Anesthetic Research
Meta-chloro substitution vs. para-chloro analogs
Anesthetic potency and duration endpoints in rodent models
Platelet Antiaggregation Probe Studies
Positional isomer comparison (3-Cl vs. 4-Cl)
Antiplatelet activity endpoint profiling
Solid-Form Screening
Absence of reported melting point; distinct solid-state
Polymorph and amorphous dispersion characterization
Analytical Reference Standard
Multi-vendor QC with NMR, HPLC, GC traceability
HPLC method development and detector optimization
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